2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one features a hybrid heterocyclic scaffold with three distinct moieties:
- 1,2,4-Oxadiazole substituent: Positioned at the methyl group of the pyridazinone, this five-membered heterocycle (containing one oxygen and two nitrogen atoms) is substituted at position 3 with a 2H-1,3-benzodioxol-5-yl group. Benzodioxole enhances lipophilicity and may influence bioavailability .
- 3,4-Dimethoxyphenyl group: Attached to position 6 of the pyridazinone, this aromatic substituent likely impacts electronic properties and receptor-binding affinity .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6/c1-28-16-6-3-13(9-18(16)29-2)15-5-8-21(27)26(24-15)11-20-23-22(25-32-20)14-4-7-17-19(10-14)31-12-30-17/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXXIRPMYCHLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxole Moiety: Starting from a catechol derivative, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile under acidic conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates can be coupled using a suitable linker, such as a halomethyl derivative.
Formation of the Dihydropyridazinone Ring: The final step involves the cyclization of the intermediate with a dihydropyridazinone precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzodioxole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the dihydropyridazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
Medicinal applications might include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Oxadiazole Derivatives
- The target compound’s 1,2,4-oxadiazole moiety shares synthetic routes with analogues like those in , where cycloaddition reactions are employed . However, substitution with benzodioxole (vs. phenyl or pyrimidinyl groups) increases steric bulk and may alter binding selectivity .
- Oxadiazon () is a herbicide with a 1,3,4-oxadiazole core, demonstrating that oxadiazole substitution patterns (e.g., dichlorophenyl vs. benzodioxole) critically determine agrochemical activity .
Benzodioxole vs. Benzothiazole Analogues
- The benzodioxole group in the target compound contrasts with benzothiazole in ’s pyrazolone derivatives. Benzodioxole’s oxygen atoms may confer better solubility compared to benzothiazole’s sulfur, though both enhance aromatic stacking interactions .
Dihydropyridazinone vs.
3,4-Dimethoxyphenyl vs. Chlorophenyl Groups
- The 3,4-dimethoxyphenyl substituent increases electron density compared to chlorophenyl groups in oxadiazon, possibly enhancing interactions with electron-deficient enzyme active sites .
Physicochemical Properties
Biological Activity
The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity based on diverse research findings, including its effects on various cellular targets and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and oxadiazole ring, which are known for their pharmacological properties. The molecular weight of the compound is approximately 410.44 g/mol , and its molecular formula is C22H22N4O4 . The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds with similar structures showed IC50 values ranging from 0.103 mM to 0.157 mM against lung adenocarcinoma (A549) and glioma (C6) cell lines, comparable to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Similar Compound 1 | A549 | 0.128 ± 0.027 |
| Similar Compound 2 | C6 | 0.137 ± 0.015 |
| Cisplatin | A549 | 0.103 ± 0.026 |
Anti-inflammatory Activity
The benzodioxole moiety is known for its anti-inflammatory properties. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX1 and COX2), which are critical in the inflammatory process:
- Inhibition Rates : Compounds demonstrated IC50 values against COX enzymes ranging from 1.12 µM to 27.06 µM , indicating moderate to high potency compared to traditional anti-inflammatory drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring may interact with enzyme active sites, inhibiting their function and thus reducing inflammation or cancer cell proliferation.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Study on Anticancer Efficacy
In a study evaluating the anticancer properties of related compounds, it was found that the introduction of a benzodioxole moiety significantly enhanced cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells .
Study on Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of compounds featuring the benzodioxole structure, showing promising results in reducing inflammation markers in vitro .
Q & A
Basic: What are the critical steps and parameters for synthesizing this compound?
Answer:
The synthesis involves a multi-step pathway:
Nucleophilic Substitution: Formation of the oxadiazole ring via cyclization between a nitrile precursor and hydroxylamine under reflux (80–100°C) in ethanol .
Methylation: Introduction of the methyl group at the pyridazinone core using methyl iodide in DMF with K₂CO₃ as a base .
Coupling Reactions: Suzuki-Miyaura cross-coupling to attach the 3,4-dimethoxyphenyl group, requiring Pd(PPh₃)₄ as a catalyst and anhydrous DMF .
Key Parameters:
- Solvent polarity (e.g., DMF for coupling, ethanol for cyclization).
- Temperature control (±5°C) to avoid side reactions.
- Intermediate purification via flash chromatography (silica gel, 70:30 ethyl acetate/hexane) .
Advanced: How to resolve contradictions between NMR and mass spectrometry data during structural validation?
Answer:
- For NMR Discrepancies:
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping proton signals in the benzodioxole and dimethoxyphenyl regions .
- Consider dynamic effects (e.g., tautomerism in the dihydropyridazinone ring) by analyzing variable-temperature NMR .
- For Mass Spec Inconsistencies:
- Perform high-resolution mass spectrometry (HRMS) to distinguish between isobaric species.
- Cross-validate with X-ray crystallography if crystalline solids are obtainable .
Basic: Which biological assays are appropriate for preliminary pharmacological evaluation?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity: MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced: How to design computational studies to predict binding modes and affinity?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR). Parameterize partial charges via DFT (B3LYP/6-31G*) .
- Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Modeling: Corporate Hammett σ values of substituents (e.g., dimethoxy vs. nitro groups) to predict activity trends .
Advanced: What strategies improve yields during oxadiazole ring formation?
Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes (yield increase from 45% to 68%) .
- Dehydrating Agents: Optimize POCl₃ stoichiometry (1.2 equivalents) to minimize by-products like open-chain intermediates .
- pH Control: Maintain pH 8–9 during cyclization to prevent hydrolysis of the oxadiazole .
Basic: Which analytical methods confirm purity and structural integrity?
Answer:
- HPLC: C18 column, gradient elution (acetonitrile/0.1% TFA in water), retention time > 95% purity .
- Elemental Analysis: Acceptable C, H, N values within ±0.4% of theoretical .
- FTIR: Validate key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
Advanced: How to analyze substituent electronic effects on bioactivity?
Answer:
- Hammett Analysis: Plot log(IC₅₀) against σ values for substituents on the dimethoxyphenyl ring. Positive ρ values indicate electron-withdrawing groups enhance activity .
- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation from the benzodioxole moiety .
Basic: What challenges arise during intermediate isolation, and how to address them?
Answer:
- Low Solubility: Use DCM/MeOH (9:1) for recrystallization of oxadiazole intermediates .
- By-Product Formation: Employ gradient elution in column chromatography (5–20% MeOH in DCM) .
- Acid Sensitivity: Avoid aqueous workup for intermediates prone to hydrolysis (e.g., use anhydrous MgSO₄ for drying) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
